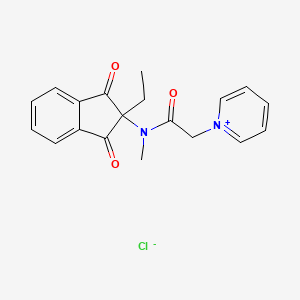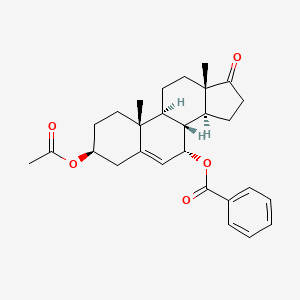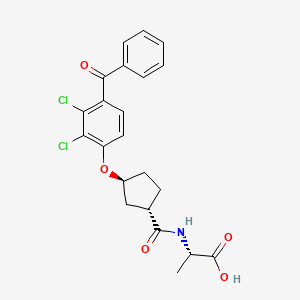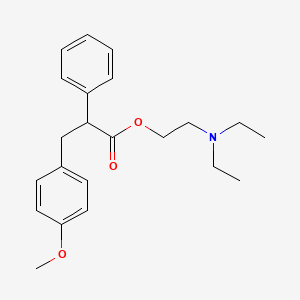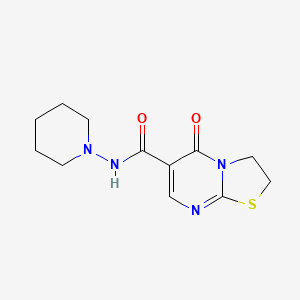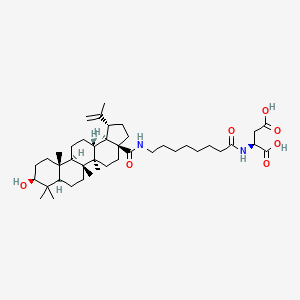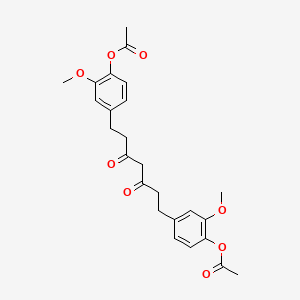
Tetrahydrocurcumin diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydrocurcumin diacetate is a derivative of tetrahydrocurcumin, which is a major active metabolite of curcuminThis compound is known for its enhanced bioavailability and stability compared to curcumin, making it a valuable compound in various scientific and medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrahydrocurcumin diacetate can be synthesized through a series of chemical reactions starting from curcumin. The process typically involves the reduction of curcumin to tetrahydrocurcumin, followed by acetylation to form this compound. The reduction step can be achieved using hydrogenation with a palladium catalyst under mild conditions. The acetylation step involves the reaction of tetrahydrocurcumin with acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tetrahydrocurcumin diacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can exhibit enhanced biological activities and improved pharmacokinetic properties .
Scientific Research Applications
Tetrahydrocurcumin diacetate has a wide range of scientific research applications due to its potent biological activities and improved stability. Some of the key applications include:
Chemistry: Used as a starting material for the synthesis of novel compounds with potential therapeutic properties.
Biology: Studied for its antioxidant, anti-inflammatory, and anticancer activities.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, neurodegenerative disorders, and metabolic syndromes.
Mechanism of Action
Tetrahydrocurcumin diacetate exerts its effects through multiple molecular targets and pathways. It modulates oxidative stress, inflammation, and cell proliferation by interacting with key signaling molecules such as nuclear factor-kappa B (NF-κB), mitogen-activated protein kinases (MAPKs), and phosphoinositide 3-kinase (PI3K)/Akt . These interactions lead to the regulation of gene expression and cellular responses, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Curcumin: The parent compound of tetrahydrocurcumin diacetate, known for its wide range of biological activities but limited by poor bioavailability.
Tetrahydrocurcumin: The immediate precursor of this compound, with improved stability and bioavailability compared to curcumin.
Tetrahydrocurcumin diglutaric acid: A water-soluble ester prodrug of tetrahydrocurcumin with enhanced pharmacological effects.
Uniqueness
This compound stands out due to its enhanced bioavailability and stability, making it more effective in therapeutic applications compared to curcumin and tetrahydrocurcumin. Its ability to undergo various chemical modifications also allows for the development of novel derivatives with improved properties .
Properties
CAS No. |
52199-86-7 |
|---|---|
Molecular Formula |
C25H28O8 |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
[4-[7-(4-acetyloxy-3-methoxyphenyl)-3,5-dioxoheptyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C25H28O8/c1-16(26)32-22-11-7-18(13-24(22)30-3)5-9-20(28)15-21(29)10-6-19-8-12-23(33-17(2)27)25(14-19)31-4/h7-8,11-14H,5-6,9-10,15H2,1-4H3 |
InChI Key |
JCINEFFCWGNLKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)CCC(=O)CC(=O)CCC2=CC(=C(C=C2)OC(=O)C)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



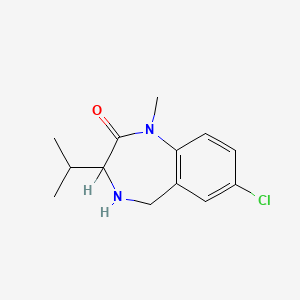
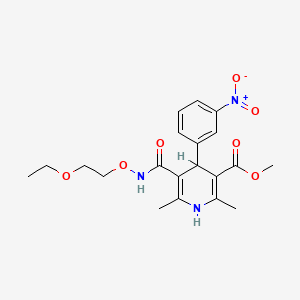
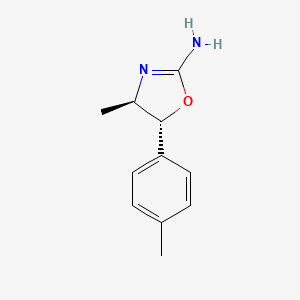
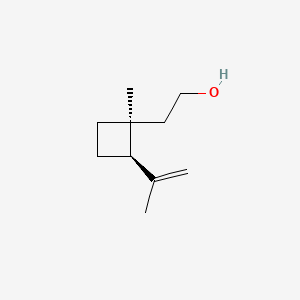
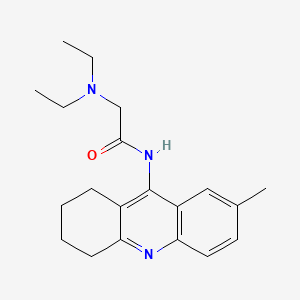

![9-chloro-3-propylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12729825.png)
